![molecular formula C19H20FN3O3 B2384459 5-ethoxy-6-ethyl-3-(3-fluorobenzyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 921490-61-1](/img/structure/B2384459.png)
5-ethoxy-6-ethyl-3-(3-fluorobenzyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “5-ethoxy-6-ethyl-3-(3-fluorobenzyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” is a complex organic molecule. It belongs to the class of compounds known as pyridines, which are six-membered heterocyclic compounds containing a nitrogen atom . Pyridines are found in various natural products, drug molecules, vitamins, and materials . The biological activities and physical properties of pyridine analogs can be improved by introducing various functional groups into the pyridine scaffold .
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported in several methodologies . A study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .
Molecular Structure Analysis
The molecular structure of “5-ethoxy-6-ethyl-3-(3-fluorobenzyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” is likely to be complex due to the presence of multiple functional groups and a heterocyclic ring. The 1,2,4-triazolo [1,5-a]pyrimidines are examples of aza-indolizines that have been described as aza-analogs of a delocalized 10-π electron system consisting of an electron-rich five-membered ring (6 π electrons) fused to an electron deficient six-membered ring (4 π electrons) .
Chemical Reactions Analysis
The chemical reactions involving “5-ethoxy-6-ethyl-3-(3-fluorobenzyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” could be complex due to the presence of multiple functional groups. The study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .
科学研究应用
Organic Synthesis Building Blocks: Pinacol Boronic Esters
Pinacol boronic esters are valuable building blocks in organic synthesis. While many protocols exist for functionalizing deboronation of alkyl boronic esters, protodeboronation has been less explored. However, recent research has reported catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters using a radical approach . This method enables the formal anti-Markovnikov alkene hydromethylation, a transformation previously unknown. The hydromethylation sequence has been successfully applied to methoxy-protected (−)-Δ8-THC and cholesterol. Furthermore, this protodeboronation reaction played a crucial role in the formal total synthesis of δ-®-coniceine and indolizidine 209B.
Carbohydrate Chemistry: 2-[(4-Fluorophenyl)-sulfonyl]ethoxy Carbonyl (Fsec) Protected Glycosyl Donors
In carbohydrate chemistry, the synthesis and application of glycosyl donors play a pivotal role. Researchers have developed a 2-[(4-fluorophenyl)-sulfonyl]ethoxy carbonyl (Fsec) protected glycosyl donor, which has shown promise in glycosylation reactions. This compound provides a protective group strategy for glycosylation reactions, allowing for efficient and selective glycosidic bond formation. The Fsec group enhances stability during glycosylation steps and facilitates subsequent deprotection .
Medicinal Chemistry: 3-Ethyl-[(3-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one
The compound 3-ethyl-[(3-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one has potential applications in medicinal chemistry. Its structural features suggest it could interact with biological targets, making it an interesting scaffold for drug development. Researchers may explore its pharmacological properties, such as receptor binding, enzyme inhibition, or cellular effects. Further studies are needed to elucidate its specific applications in drug discovery and therapy .
属性
IUPAC Name |
5-ethoxy-6-ethyl-3-[(3-fluorophenyl)methyl]-1-methylpyrido[2,3-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O3/c1-4-13-10-21-17-15(16(13)26-5-2)18(24)23(19(25)22(17)3)11-12-7-6-8-14(20)9-12/h6-10H,4-5,11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSIHYGDEUUXPLT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C2C(=C1OCC)C(=O)N(C(=O)N2C)CC3=CC(=CC=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-ethoxy-6-ethyl-3-(3-fluorobenzyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)-1-[(2-methylphenyl)methyl]urea](/img/structure/B2384379.png)
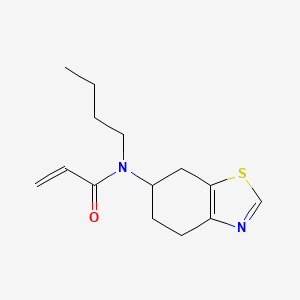
acetic acid](/img/structure/B2384381.png)
![4-(dimethylsulfamoyl)-N-[2-(4-phenoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2384382.png)
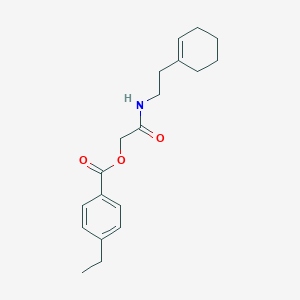

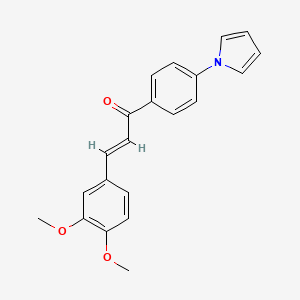
![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-isopentyl-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2384391.png)
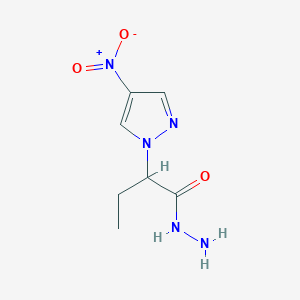
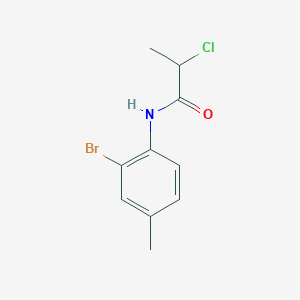
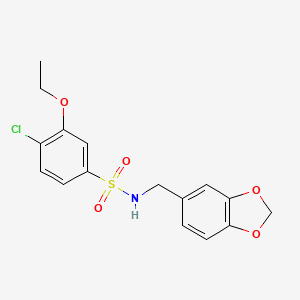
![Ethyl 1-(aminomethyl)-3-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate;hydrochloride](/img/structure/B2384399.png)